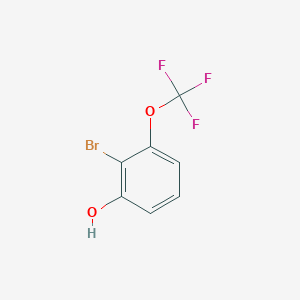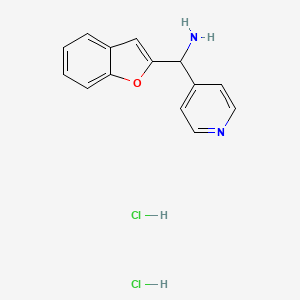
5-Brom-8-fluorchinolin
Übersicht
Beschreibung
5-Bromo-8-fluoroquinoline is a heterocyclic compound that contains a quinoline ring with a fluorine and bromine atom substitution at the 8th and 5th position, respectively. It is a solid substance with a molecular weight of 226.05 .
Synthesis Analysis
The synthesis of 8-bromo-5-fluoroquinoline involves a two-stage process . In the first stage, 2-bromo-5-fluoroaniline reacts with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate in water at 60 - 130°C for 3 hours . In the second stage, the product from the first stage reacts with sodium hydroxide in tert-butyl methyl ether and water . The yield of this synthesis process is approximately 89.8% .Molecular Structure Analysis
The molecular formula of 5-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H and the SMILES string is FC1=CC=C(C2=CC=CN=C12)Br .Physical and Chemical Properties Analysis
5-Bromo-8-fluoroquinoline is a solid substance with a molecular weight of 226.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 165 . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
5-Brom-8-fluorchinolin wird in der chemischen Synthese verwendet . Es ist Teil einer Sammlung einzigartiger Chemikalien, die von Sigma-Aldrich an Forscher in der frühen Entdeckungsphase geliefert werden . Die Verbindung hat die Summenformel C9H5BrFN und ein Molekulargewicht von 226,05 .
Fluorierte Chinoline
This compound ist eine Art von fluoriertem Chinolin . Fluorierte Chinoline waren aufgrund ihrer einzigartigen Eigenschaften Gegenstand zahlreicher Forschungsstudien . Sie werden mit einer Vielzahl von Methoden synthetisiert, einschließlich Cyclisations- und Cycloadditionsreaktionen, dem Austausch von Halogenatomen oder der Diazagruppe sowie direkten Fluorierungen .
Biologische Aktivität
Fluorierte Chinoline, einschließlich this compound, zeigen bemerkenswerte biologische Aktivität . Es wurde festgestellt, dass sie verschiedene Enzyme hemmen, was zu antibakteriellen, antineoplastischen und antiviralen Aktivitäten führt .
Medizin
Fluorierte Chinoline haben Anwendungen in der Medizin gefunden . Beispielsweise wurde das Chinolingerüst als Grundstruktur für die Entwicklung synthetischer Antimalariamittel verwendet . Fluorierte Chinoline wurden auch bei der Entwicklung von Medikamenten zur Behandlung von Herzerkrankungen eingesetzt .
Landwirtschaft
Einige fluorierte Chinoline haben in der Landwirtschaft Anwendung gefunden . Obwohl nicht spezifiziert ist, ob this compound zu diesen gehört, ist es möglich, dass es aufgrund seiner strukturellen Ähnlichkeit mit anderen fluorierten Chinolinen ähnliche Anwendungen haben könnte .
Flüssigkristalle
Fluorierte Chinoline wurden als Komponenten für Flüssigkristalle verwendet . Auch hier ist nicht spezifiziert, ob this compound zu diesen gehört, aber es ist möglich, dass es aufgrund seiner strukturellen Ähnlichkeit mit anderen fluorierten Chinolinen ähnliche Anwendungen haben könnte .
Safety and Hazards
The safety data sheet for 5-Bromo-8-fluoroquinoline indicates that it is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Wirkmechanismus
The mode of action of quinoline compounds generally involves interaction with their targets, leading to changes in the function of these targets. This can affect various biochemical pathways, leading to downstream effects .
The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their exact structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of quinoline compounds can include molecular and cellular effects, such as changes in enzyme activity or receptor function .
The action environment, including environmental factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of quinoline compounds .
Biochemische Analyse
Biochemical Properties
5-Bromo-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 5-Bromo-8-fluoroquinoline and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of 5-Bromo-8-fluoroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-8-fluoroquinoline has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Bromo-8-fluoroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, 5-Bromo-8-fluoroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-fluoroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-8-fluoroquinoline remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to 5-Bromo-8-fluoroquinoline can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-8-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, 5-Bromo-8-fluoroquinoline can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-Bromo-8-fluoroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. The compound’s interactions with these enzymes are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-8-fluoroquinoline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Bromo-8-fluoroquinoline is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with target biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOUFUCFZQOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674885 | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-78-2 | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

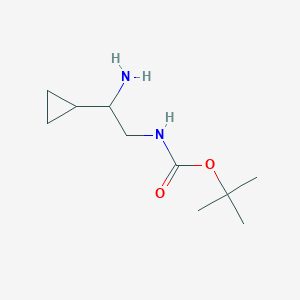
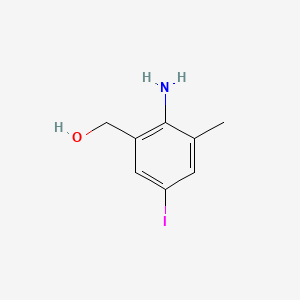
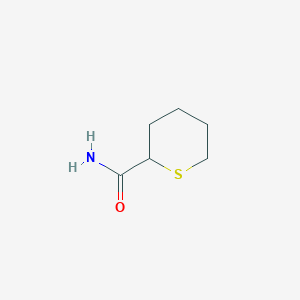
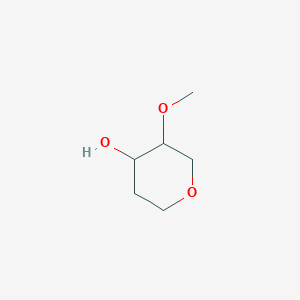
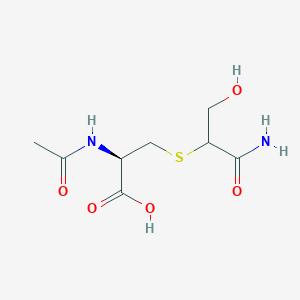
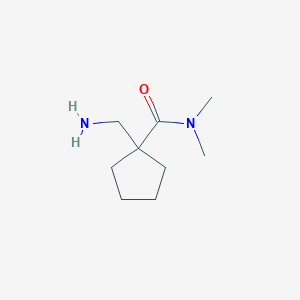
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)


